Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative with a molecular formula of C₁₉H₁₈F₃NO₃ and a molecular weight of 365.3 g/mol . Its structure features a trifluoromethyl (-CF₃) group at the para position of the phenyl ring, a methyl ester at position 3, and a partially saturated quinoline core. The trifluoromethyl group significantly enhances metabolic stability, lipophilicity, and bioavailability, making this compound valuable in pharmaceuticals, agrochemicals, and materials science .
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3/c1-10-15(18(25)26-2)16(17-13(23-10)4-3-5-14(17)24)11-6-8-12(9-7-11)19(20,21)22/h6-9,16,23H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBXOPCSZVYUGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products
Scientific Research Applications
Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially modulating enzyme activity or receptor binding. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hexahydroquinoline derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a comparative analysis of the target compound with structurally related analogs:
Structural and Functional Group Variations
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to methoxy or hydroxyl analogs, favoring membrane permeability .
- Solubility : Compounds with polar groups (e.g., -OH in ) exhibit higher aqueous solubility, while -CF₃ and methyl esters balance lipophilicity and solubility .
- Stability: The -CF₃ group resists metabolic degradation better than -NO₂ () or -Cl (), enhancing pharmacokinetic profiles .
Biological Activity
Methyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is , and it features a hexahydroquinoline core with a trifluoromethyl phenyl substituent. Its unique structure contributes to its biological properties, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Recent studies have indicated that quinoline derivatives exhibit promising antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their efficacy against a range of bacterial and fungal strains. In vitro tests demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
Quinoline derivatives have been extensively studied for their anticancer potential. Research indicates that compounds with structural similarities to this compound exhibit cytotoxic effects against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 15 |
| Compound B | HeLa (Cervical Cancer) | 20 |
| Methyl 2-methyl... | A549 (Lung Cancer) | 18 |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest .
Anti-inflammatory Activity
The anti-inflammatory effects of quinoline derivatives have also been documented. Studies show that this compound can inhibit the production of pro-inflammatory cytokines in vitro. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : It could interact with cellular receptors that regulate apoptosis or cell proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cancer cells leading to cell death.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
Case Study 1 : A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Case Study 2 : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound led to a significant reduction in inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
